molecular formula C26H34N4O2 B2825227 N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-phenethyloxalamide CAS No. 922083-62-3

N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-phenethyloxalamide

Cat. No. B2825227
CAS RN: 922083-62-3
M. Wt: 434.584
InChI Key: JAVOVEDHQDIYTI-UHFFFAOYSA-N
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Description

N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-phenethyloxalamide, commonly known as MIPO, is a novel small molecule compound that has gained attention in the scientific community due to its potential applications in research. MIPO is a synthetic compound that belongs to the class of oxalamide derivatives and is known to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structure-Activity Relationships in Medicinal Chemistry

Compounds with piperidine derivatives, similar to the one mentioned, are often explored for their biological activities, particularly as inhibitors targeting specific enzymes or receptors. For instance, studies have reported the synthesis and structure-activity relationships of acetylcholinesterase inhibitors, highlighting the importance of specific moieties for enhancing potency and selectivity (Sugimoto et al., 1995). These studies often focus on modifications of the molecular structure to improve efficacy and reduce side effects, which is a common theme in the development of therapeutic agents.

Molecular Interactions and Receptor Binding

Research on molecular interactions, especially the binding of antagonists to receptors, can provide insights into the therapeutic potential of compounds. For example, studies on the molecular interaction of piperidine derivatives with cannabinoid receptors have shed light on the structural requirements for receptor binding and antagonist activity (Shim et al., 2002). Such research is crucial for understanding how modifications to the chemical structure can influence biological activity and potential therapeutic applications.

Corrosion Inhibition

Outside of the pharmaceutical context, piperidine derivatives have also been studied for their application in materials science, such as corrosion inhibition. Research has demonstrated that certain piperidine and pyridine derivatives can effectively inhibit corrosion in metal alloys, suggesting potential industrial applications for similar compounds (Yadav et al., 2016).

properties

IUPAC Name

N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O2/c1-29-17-13-22-18-21(10-11-23(22)29)24(30-15-6-3-7-16-30)19-28-26(32)25(31)27-14-12-20-8-4-2-5-9-20/h2,4-5,8-11,18,24H,3,6-7,12-17,19H2,1H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVOVEDHQDIYTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCCC3=CC=CC=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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